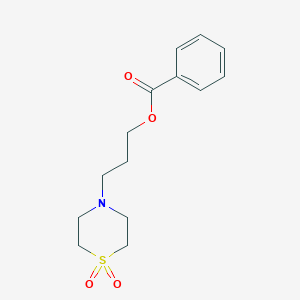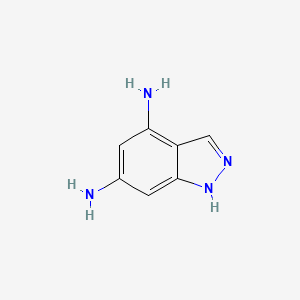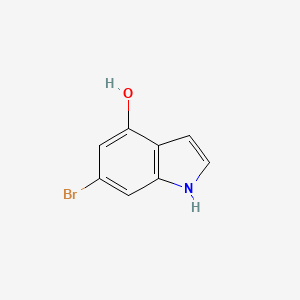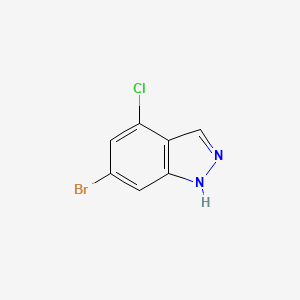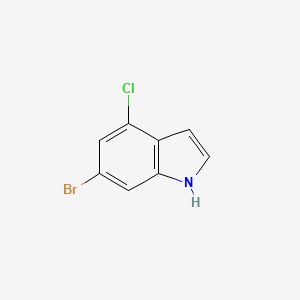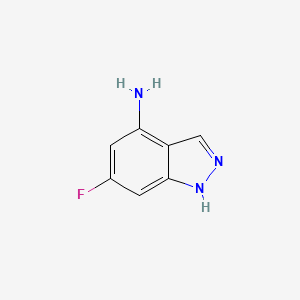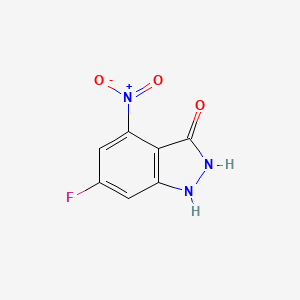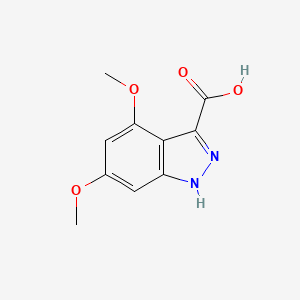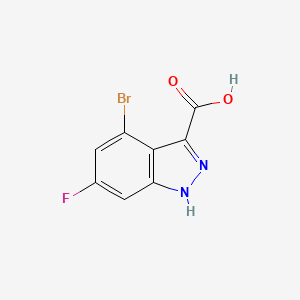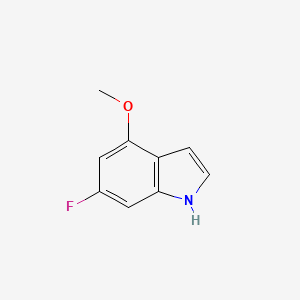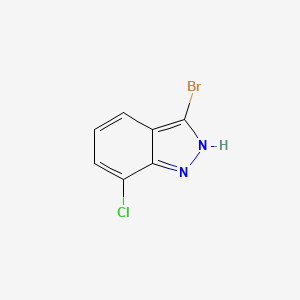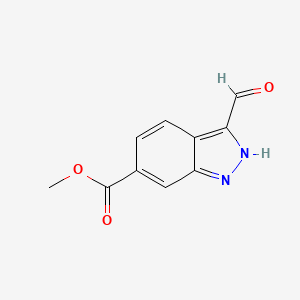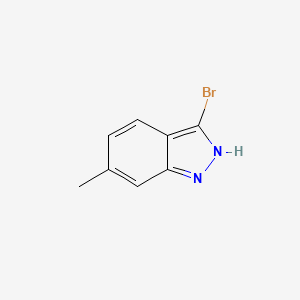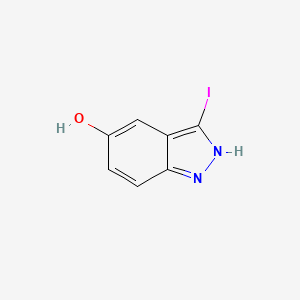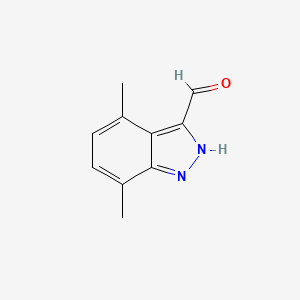
4,7-Dimethyl-1H-indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1H-indazoles, including 4,7-Dimethyl-1H-indazole-3-carbaldehyde, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of 4,7-Dimethyl-1H-indazole-3-carbaldehyde is C10H10N2O, and its molecular weight is 174.2 g/mol.Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . Multicomponent reactions (MCRs) offer access to complex molecules .Applications De Recherche Scientifique
Indazole Derivatives in Therapeutic Development
Indazole derivatives have been the focus of extensive research for their potential in therapeutic applications. These heterocyclic moieties, which comprise a pyrazole ring condensed with a benzene ring, are not commonly found in nature yet exhibit a wide variety of biological activities. This has stimulated considerable interest in the development of novel indazole-based therapeutic agents. Recent patents highlight derivatives with promising anticancer and anti-inflammatory activity, alongside applications in disorders involving protein kinases and neurodegeneration. The defined mechanisms of action of these compounds pave the way for new molecules with significant biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Chemistry and Biological Activities
The chemistry of indoles and indazoles is a perennially interesting field in organic chemistry, attracting chemists focused on both natural products and synthetic methodologies. Derivatives of indoles and indazoles exhibit a range of activities, including antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermatogenic, and antipsychotic drug potentials. These activities underscore the importance of these compounds in drug discovery and the development of new therapeutic agents (Ali, Dar, Pradhan, & Farooqui, 2013).
Synthesis and Application of Triazole Derivatives
The synthesis of 1,4-disubstituted 1,2,3-triazoles, another class of heterocyclic compounds closely related to indazoles, demonstrates the versatility and broad application of these compounds in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of triazole rings under various conditions supports their significant interactions with biological targets, further emphasizing the potential of indazole derivatives in therapeutic applications (Kaushik, Sangwan, Luxmi, Kumar, & Pahwa, 2019).
Orientations Futures
Propriétés
IUPAC Name |
4,7-dimethyl-2H-indazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-7(2)10-9(6)8(5-13)11-12-10/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNSIRJXHHTZIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NNC(=C12)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269577 |
Source


|
| Record name | 4,7-Dimethyl-1H-indazole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-1H-indazole-3-carbaldehyde | |
CAS RN |
1000340-75-9 |
Source


|
| Record name | 4,7-Dimethyl-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethyl-1H-indazole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

